7-tert-butyl-2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 7-tert-butyl-2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14596799
InChI: InChI=1S/C20H24N4OS/c1-20(2,3)12-9-10-14-15(11-12)26-17-16(14)18(25)24(19(22-17)23-21)13-7-5-4-6-8-13/h4-8,12H,9-11,21H2,1-3H3,(H,22,23)
SMILES:
Molecular Formula: C20H24N4OS
Molecular Weight: 368.5 g/mol

7-tert-butyl-2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC14596799

Molecular Formula: C20H24N4OS

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

7-tert-butyl-2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C20H24N4OS
Molecular Weight 368.5 g/mol
IUPAC Name 7-tert-butyl-2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C20H24N4OS/c1-20(2,3)12-9-10-14-15(11-12)26-17-16(14)18(25)24(19(22-17)23-21)13-7-5-4-6-8-13/h4-8,12H,9-11,21H2,1-3H3,(H,22,23)
Standard InChI Key LFYGGOABDXCZAR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)NN)C4=CC=CC=C4

Introduction

Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₀H₂₄N₄OS, with a molecular weight of 368.5 g/mol . Key structural elements include:

  • Benzothieno[2,3-d]pyrimidine core: A fused bicyclic system with sulfur and nitrogen heteroatoms.

  • Positional substituents:

    • 2-Hydrazinyl group: A reactive hydrazine moiety enabling condensation reactions.

    • 3-Phenyl group: Aromatic substituent influencing electronic and steric properties.

    • 7-tert-Butyl group: Bulky alkyl group for solubility and stability.

PropertyValueSource
Molecular FormulaC₂₀H₂₄N₄OS
Molecular Weight368.5 g/mol
SMILES NotationCC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)NN)C4=CC=CC=C4
InChIKeyLFGGGOABDXCZAR-UHFFFAOYSA-N

Spectroscopic Identification

Spectral data confirms the compound’s structure:

  • IR Spectra: Absorption bands for N–H (hydrazinyl) and C=O (pyrimidinone) groups.

  • ¹H NMR: Signals for aromatic protons (δ 6.8–7.5 ppm), methylene groups (δ 1.7–2.1 ppm), and tert-butyl protons (δ 1.2–1.4 ppm).

  • ¹³C NMR: Peaks for carbonyl (δ ~170 ppm), aromatic carbons (δ 120–150 ppm), and tert-butyl carbons (δ 20–35 ppm).

Synthesis and Preparation

General Synthetic Pathway

The synthesis typically involves three stages:

  • Cyclization: Formation of the benzothienopyrimidine core via Gewald reaction or formamide cyclization.

  • Chlorination: Introduction of a leaving group (e.g., Cl) at position 4 using phosphorus oxychloride (POCl₃).

  • Hydrazination: Substitution of the chloro group with hydrazine hydrate to yield the 2-hydrazinyl derivative .

Table 2: Key Synthetic Steps

StepReagents/ConditionsYield
CyclizationFormamide, reflux~70%
ChlorinationPOCl₃, DMF, 60–80°C~85%
Hydrazination80% hydrazine hydrate, butanol, reflux~60%

Challenges and Optimization

  • Steric Hindrance: The tert-butyl group may complicate reaction kinetics.

  • Solubility: Limited solubility in polar solvents necessitates use of DMF or ethanol.

  • Alternative Routes: Microwave-assisted synthesis or catalytic methods (e.g., Pd-catalyzed coupling) could improve efficiency .

DerivativeTarget Organism/Cell LineActivity (MIC/IC₅₀)Source
2-Hydrazinyl-Schiff BaseS. aureus16 µg/mL
Triazolo-PyrimidineC. albicans8 µg/mL
HydrazoneLOX IMVI10 µM

Future Research Directions

Structural Modifications

  • Hydrazone Formation: Reaction with electron-deficient aldehydes to enhance bioactivity.

  • Triazole Synthesis: Cyclization with carbon disulfide or orthoesters to create fused triazole rings .

Mechanistic Studies

  • Receptor Binding: Docking studies to elucidate interactions with adenosine receptors or kinases.

  • Metabolic Stability: Assessment of in vivo stability and pharmacokinetics.

Synthetic Innovations

  • Green Chemistry: Replacement of POCl₃ with eco-friendly chlorinating agents.

  • Catalytic Methods: Use of transition-metal catalysts for cross-coupling reactions .

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